molecular formula C4H6 B038975 1-Methylcyclopropene CAS No. 3100-04-7

1-Methylcyclopropene

Cat. No. B038975
CAS RN: 3100-04-7
M. Wt: 54.09 g/mol
InChI Key: SHDPRTQPPWIEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclopropene (1-MCP) is a plant growth regulator that acts as an inhibitor of ethylene action. It has been extensively studied for its ability to prevent ethylene effects in a variety of fruits, vegetables, and floriculture crops. The effective concentrations of 1-MCP are low, ranging from 2.5 nl l^-1 to 1 µl l^-1, and its application is influenced by factors such as temperature, treatment duration, cultivar, developmental stage, and time from harvest to treatment. The compound has been shown to have a variety of effects on postharvest physiology, including respiration, ethylene production, volatile production, chlorophyll degradation, color changes, protein and membrane changes, softening, and disease  control["].

Synthesis Analysis

The synthesis of related cyclopropene compounds has been explored in several studies. For instance, 1-phenylcyclopropene was synthesized from 1,1,2-tribromo-2-phenylcyclopropane using methyllithium followed by protonation. This compound underwent ene dimerization and trimerization reactions, demonstrating the reactivity of cyclopropene  derivatives["]. Additionally, highly substituted methylenecyclopropanes have been synthesized from cyclopropenecarboxylic acid dianions using Grignard reagents, with copper or iron catalysis directing the stereochemistry of the  addition["].

Molecular Structure Analysis

The molecular structure of 1-MCP is that of a cyclopropene ring with a methyl group attached. This structure is significant because it allows 1-MCP to bind to the ethylene receptor in plants, inhibiting the effects of ethylene. The encapsulation of 1-MCP into α-cyclodextrin alters the crystal lattice structure of the α-cyclodextrin, suggesting a change in the molecular arrangement upon  inclusion["].

Chemical Reactions Analysis

1-MCP interacts with other chemicals such as diphenylamine (DPA), which is used to control superficial scald development in apples. The interaction between 1-MCP and DPA has been found to reduce the rate of DPA loss from apple peel tissue, indicating a potential synergistic effect in postharvest  treatment["].

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-MCP have been studied in the context of its encapsulation and release. The kinetics of molecular encapsulation into α-cyclodextrin were found to be a two-step reaction involving the aqueous dissolution of gaseous 1-MCP and subsequent encapsulation. The process is exothermic, with an optimal encapsulation temperature of  15°C. The release of 1-MCP from heat-pressed polymer films has also been investigated, showing that the release rate is influenced by factors such as temperature, relative humidity, and the type of polymer  used["].

Relevant Case Studies

Case studies have demonstrated the effectiveness of 1-MCP in various non-climacteric fruit crops, where it inhibits senescence processes, physiological disorders, and color changes. For example, 1-MCP has been shown to inhibit rachis browning in grapes and pericarp browning in litchi, among other  effects. The use of 1-MCP on fruits and vegetables has been reviewed, illustrating a range of responses and potential benefits for commercialization, as well as providing insights into the role of ethylene in ripening and  senescence["].

Scientific Research Applications

1-Methylcyclopropene (1-Methylcyclopropene) is a synthetic compound that has been extensively studied for its applications in the preservation and enhancement of postharvest quality of fruits and vegetables. The following analysis summarizes the applications, research methodologies, and key findings from the provided research papers.

Suppression of Anaerobic Metabolism in Apples

Application: 1-Methylcyclopropene(1-Methylcyclopropene)  was used to suppress anaerobic metabolism in 'Galaxy', 'Fuji', and 'Pink Lady' apples stored under dynamic controlled atmosphere based on respiratory quotient  (DCA-RQ1.5).
Methodology: Apples at two maturity stages were treated with 1-Methylcyclopropene and stored for 9 months plus 7 days of shelf life at 20°C. The formation of anaerobic metabolism products and enzyme activities were  monitored.
Key Findings: 1-Methylcyclopropene(1-Methylcyclopropene)  application suppressed the formation of anaerobic metabolism products, reduced ACC oxidase enzyme activity, and ethylene production, thus maintaining apple  quality["].

Commercial Use on Fruits and Vegetables

Application: 1-Methylcyclopropene(1-Methylcyclopropene)  has been used commercially to improve the maintenance of product quality in various fruits and vegetables, with a focus on its effects on ripening and  senescence.
Methodology: The review paper discusses the range of responses to 1-Methylcyclopropene(1-Methylcyclopropene)  in selected fruits and outlines general physiological and biochemical  responses.
Key Findings: The paper indicates the benefits and limitations of 1-Methylcyclopropene(1-Methylcyclopropene)  for commercialization and its potential to further understand the role of ethylene in ripening and  senescence["].

Broad-Spectrum Ethylene Inhibition

Application: 1-Methylcyclopropene(1-Methylcyclopropene)  serves as a tool for scientists to understand the role of ethylene in plants, affecting a wide range of fruits, vegetables, and floriculture  crops.
Methodology: Over 100 studies were reviewed to examine the action, application, and effects of 1-Methylcyclopropene(1-Methylcyclopropene)  on ethylene  inhibition.
Key Findings: 1-Methylcyclopropene(1-Methylcyclopropene)  is effective at low concentrations and has various effects on respiration, ethylene production, and other physiological aspects of plant  products["].

Inhibition of Postharvest Blue Mold in Apples

Application: 1-Methylcyclopropene(1-Methylcyclopropene)  was investigated for its ability to inhibit postharvest blue mold caused by Penicillium expansum in apple  fruit.
Methodology: Apples were treated with 1-Methylcyclopropene(1-Methylcyclopropene), and the effects on disease severity, mycelial growth, and spore germination of P. expansum were  studied.
Key Findings: 1-Methylcyclopropene(1-Methylcyclopropene)  significantly decreased disease severity and suppressed the growth of P. expansum by enhancing oxidative damage and disrupting plasma membrane  integrity["].

Interactions with Diphenylamine in Apples

Application: The study explored the interactions between 1-Methylcyclopropene(1-Methylcyclopropene)  and diphenylamine (DPA), a chemical used to control superficial scald in  apples5.
Methodology: Delicious apples were treated with DPA and 1-Methylcyclopropene(1-Methylcyclopropene), and various parameters such as ethylene production, respiration rates, and enzyme activities were  measured5.
Key Findins: 1-Methylcyclopropene(1-Methylcyclopropene)  reduced the rate of DPA loss from apple peel and inhibited ethylene production and respiration rates, maintaining low internal ethylene concentrations and affecting enzyme  activities["].

Mechanism Of Action

1-Methylcyclopropene operates by interacting with the ethylene receptors in plants. Ethylene is a naturally occurring gas that acts as a hormone in plants, involved in regulating a variety of processes such as fruit ripening, flower opening, and leaf shedding. Typically present in trace amounts in the gas atmosphere surrounding plants, ethylene's concentration can range from a few tenths to several thousand parts per million (ppm).
1-Methylcyclopropene effectively competes with ethylene by tightly binding to its receptors in plants. This binding is so strong that it blocks the effects of ethylene, acting as a competitive inhibitor. By doing so, 1-Methylcyclopropene inhibits ethylene perception, forming an ethylene-receptor complex that prevents the usual ethylene-triggered responses in plants, such as ripening or senescence. This mechanism is irreversible, meaning once 1-Methylcyclopropene binds to the ethylene receptors, it permanently inhibits the ethylene-related processes that it governs[][][][][].​

Biochemical And Physiological Effects

1-Methylcyclopropene (1-Methylcyclopropene) is a compound widely used in the agricultural industry due to its ability to delay the ripening and aging of climacteric fruits. It achieves this primarily by inhibiting ethylene perception in plants, leading to various biochemical and physiological effects.

Biochemical Effects of 1-Methylcyclopropene

Inhibition of Ethylene Perception: 1-Methylcyclopropene binds to ethylene receptors, forming a complex that delays fruit ripening. This action is non-toxic, effective at low concentrations, and easy to apply as a gas[].
Influence on Ethylene-Related Processes: 1-Methylcyclopropene decreases ethylene production, respiration rates, and inhibits the activities of enzymes involved in ethylene biosynthesis (like ACS and ACO). This results in reduced ethylene-induced respiration and slows down the softening process of fruits[].
Impact on Enzymatic Activities: The treatment inhibits enzymes related to cell wall degradation, fruit browning, and ethylene biosynthesis (e.g., polygalacturonase, polyphenol oxidase). It also promotes the activities of antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD), enhancing the fruit's defense against oxidative stress[].

Physiological Effects of 1-Methylcyclopropene

Delayed Ripening and Extended Shelf Life: By inhibiting ethylene perception and related processes, 1-Methylcyclopropene significantly delays the ripening and aging process of climacteric fruits, which is beneficial for extending their shelf life[].
Maintenance of Fruit Quality: 1-Methylcyclopropene helps in retaining fruit firmness, reducing weight loss, and preserving soluble solid/acid ratios. It also improves the retention of ascorbic acid, chlorophyll, and phenolics, contributing to the overall quality maintenance of fruits during storage[].

Factors Influencing 1-Methylcyclopropene's Efficacy

Fruit Species and Varieties:  The effectiveness of 1-Methylcyclopropene varies with different species and varieties of fruits. For example, it's particularly effective in apples and European pears but has limited effects on fruits like peach, jujube, and mango[].
Concentration and Exposure Time: The concentration of 1-Methylcyclopropene and the duration of exposure are critical in determining its effectiveness. Inappropriate levels can result in no significant difference compared to untreated fruits[].
Storage Conditions: Optimal storage temperatures and relative humidity levels are crucial for maximizing the benefits of 1-Methylcyclopropene treatment. For instance, temperate fruits are best stored near freezing temperatures, while tropical fruits require slightly warmer conditions[].
1-Methylcyclopropene's role as an ethylene inhibitor makes it a valuable tool in the agricultural industry, particularly in extending the shelf life and maintaining the quality of climacteric fruits during storage. Its effects, however, are influenced by various factors, including the type of fruit, treatment concentration, and storage conditions.

Advantages And Limitations For Lab Experiments

Advantages

Improving Storage and Quality of Horticultural Products: Laboratory experiments with 1-Methylcyclopropene have shown its efficacy in enhancing the storage potential and maintaining the quality of a variety of fruits and vegetables, such as apples, apricots, avocados, bananas, and tomatoes. These experiments have been pivotal in developing new technologies for extending the shelf life of horticultural products[].
Understanding Ethylene's Role in Ripening: 1-Methylcyclopropene has been a valuable tool in postharvest scientific research, helping scientists better understand the involvement of ethylene in the ripening and senescence processes of horticultural products[].

Limitations

Limited Commercial Information: Despite extensive literature on the effects of 1-Methylcyclopropene from laboratory-based trials, there is relatively little information about its impacts at a commercial level. The exception is apples, for which 1-Methylcyclopropene technology is widely used commercially[].
Ongoing Registration and Research: As a new product in the realm of edible horticultural crops, 1-Methylcyclopropene's commercial usage is still under research in many countries. This ongoing process is crucial to identify the strengths and weaknesses of 1-Methylcyclopropene-based technologies[].
Proprietary Research: A significant portion of commercially relevant research on 1-Methylcyclopropene is proprietary, limiting the availability of public data. This research is often conducted under confidentiality agreements, focusing on increasing the potential for shipping distances or market share of various fruits[].
Specific Commercial Application: In some regions, such as the United States, the commercial application of 1-Methylcyclopropene, particularly for apples, is controlled by specific companies, which influences how the product is used and applied in commercial settings[].
Varied Registration Profiles: The registration of 1-Methylcyclopropene for different horticultural products varies by country, reflecting specific interests and perceived benefits. However, the lack of public information supporting the registration of each product makes it challenging to assess the full potential of 1-Methylcyclopropene based on published literature alone[].
In summary, while laboratory experiments with 1-Methylcyclopropene have provided significant insights into its benefits for prolonging the shelf life and maintaining the quality of various horticultural products, the transition from laboratory to commercial application presents several challenges. These include ongoing research to understand its full potential, proprietary nature of much of the research, and specific commercial applications that might limit its broader utilization.

Future Directions

The research and development of 1-Methylcyclopropene (1-Methylcyclopropene) have mainly centered on its application in apples, but there's growing interest in its potential for a broader range of fruit species. Future research directions in this field involve several key areas:
Expanding to Various Crops: Research is increasingly focusing on a wide variety of fruit species beyond apples. This expansion requires a nuanced understanding of how different crops respond to 1-Methylcyclopropene, considering the specific needs and characteristics of each type of fruit[].
Preharvest Factors and Harvest Conditions: Future research will delve into how preharvest factors, such as sunlight exposure and growth conditions, influence the efficacy of 1-Methylcyclopropene. Understanding these factors is crucial for optimizing the application of 1-Methylcyclopropene in different environmental conditions and for different fruit varieties[].
Disease Control Integration: Investigating 1-Methylcyclopropene's role in disease control programs is another important research avenue. Determining its influence on disease resistance and how it can be integrated into existing disease control strategies will be crucial for maximizing its benefits in horticulture[].
Orchard Management Tools: There is potential for using 1-Methylcyclopropene in sprayable formulations as a tool for orchard management. These applications could address preharvest issues like fruit abscission and enhance post-harvest fruit quality[].

properties

IUPAC Name

1-methylcyclopropene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6/c1-4-2-3-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDPRTQPPWIEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2035643
Record name 1-Methylcyclopropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2035643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas; [HSDB]
Record name 1-Methylcyclopropene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2901
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

1-MCP has a mode of action in plants which is a non-persistent and non-toxic mode of action. 1-MCP prevents the natural chemical, ethylene, from binding to ethylene receptors in plants. This mode of action is not relevant in animals, since ethylene receptors are not present in animal tissues., It was first noted that 2, 5-norbornadiene seemed to counteract ethylene. Studies showed it was a competitive inhibitor of ethylene responses, and knowledge that ethylene antagonists like ethylene agonists bound to silver in the same order as they were active as inhibitors was obtained. Ring strain appeared to be a primary factor that led to trans-cyclooctene then to diazocyclopentadiene. This same concept allowed for the use of chemical concepts that lead to cyclopropenes. More recent work indicates additional factors can come into play in the development of ethylene antagonists at the receptor level and these are now being utilized to find additional and improved antagonists. 1-MCP is likely to remain a primary means of controlling ethylene responses for the immediate future., Volatile esters are major aroma components of apple, and an alcohol acyltransferase (AAT) catalyzes the final step in ester biosynthesis. The gene MdAAT2, which encodes a predicted 51.2 kDa protein containing features of other acyl transferases, was isolated from Malus domestica Borkh. (cv. Golden Delicious). In contrast to other apple varieties, the MdAAT2 gene of Golden Delicious is exclusively expressed in the fruit. The MdAAT2 protein is about 47.9 kDa and mainly localized in the fruit peel, as indicated by immunoblot and immunolocalization analysis. Northern blot and immunoblot analysis showed that the transcription and translation of MdAAT2 have a positive correlation with apple AAT enzyme activity and ester production, except in the later ripening stage, suggesting that MdAAT2 is involved in the regulation of ester biosysthesis and that a post-translation modification may be involved in regulation of AAT enzyme activity. Tissue disk assays of fruit peel revealed that using extraneous alcohols can recover the corresponding ester formation. Transcription and translation of MdAAT2 were both depressed by 1-methylcyclopropene (1-MCP) treatment and subsequent ester production was also prevented. These results suggest that: (1) ester production is mainly regulated by MdAAT2; (2) ethylene is also involved in this regulatory progress and (3) ester compounds rely principally on the availability of substrates., By screening for ethylene response mutants in Arabidopsis, a novel mutant, eer2, was isolated which displays enhanced ethylene responses. On a low nutrient medium (LNM) light-grown eer2 seedlings showed a significant hypocotyl elongation in response to low levels of 1-amino-cyclopropane-1-carboxylate (ACC), the precursor of ethylene, compared with the wild type, indicating that eer2 is hypersensitive to ethylene. Treatment with 1-MCP (1-methylcyclopropene), a competitive inhibitor of ethylene signalling, suppressed this hypersensitive response, demonstrating that it is a bona fide ethylene effect. By contrast, roots of eer2 were less sensitive than the wild type to low concentrations of ACC. The ethylene levels in eer2 did not differ from the wild type, indicating that ethylene overproduction is not the primary cause of the eer2 phenotype. In addition to its enhanced ethylene response of hypocotyls, eer2 is also affected in the pattern of senescence and its phenotype depends on the nutritional status of the growth medium. Furthermore, linkage analysis of eer2 suggests that this mutant defines a new locus in ethylene signalling., Auxin, which has been implicated in multiple biochemical and physiological processes, elicits three classes of genes (Aux/IAAs, SAURs and GH3s) that have been characterized by their early or primary responses to the hormone. A new GH3-like gene was identified from a suppressive subtraction hybridization (SSH) library of pungent pepper (Capsicum chinense L.) cDNAs. This gene, CcGH3, possessed several auxin- and ethylene-inducible elements in the putative promoter region. Upon further investigation, CcGH3 was shown to be auxin-inducible in shoots, flower buds, sepals, petals and most notably ripening and mature pericarp and placenta. Paradoxically, this gene was expressed in fruit when auxin levels were decreasing, consistent with ethylene-inducibility. Further experiments demonstrated that CcGH3 was induced by endogenous ethylene, and that transcript accumulation was inhibited by 1-methylcyclopropene, an inhibitor of ethylene perception. When over-expressed in tomato, CcGH3 hastened ripening of ethylene-treated fruit. These results implicate CcGH3 as a factor in auxin and ethylene regulation of fruit ripening and suggest that it may be a point of intersection in the signaling by these two hormones.
Record name 1-METHYLCYCLOPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1-Methylcyclopropene

Color/Form

Gas

CAS RN

3100-04-7
Record name 1-Methylcyclopropene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3100-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclopropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003100047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclopropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2035643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropene, 1-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLCYCLOPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6UJO23JGU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-METHYLCYCLOPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7517
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylcyclopropene
Reactant of Route 2
1-Methylcyclopropene
Reactant of Route 3
1-Methylcyclopropene
Reactant of Route 4
1-Methylcyclopropene
Reactant of Route 5
1-Methylcyclopropene
Reactant of Route 6
1-Methylcyclopropene

Citations

For This Compound
23,100
Citations
SM Blankenship, JM Dole - Postharvest biology and technology, 2003 - Elsevier
Since the discovery of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene action, over 100 studies have examined details of its action, application and effects on ethylene …
Number of citations: 988 www.sciencedirect.com
CB Watkins - Biotechnology advances, 2006 - Elsevier
The recent availability of the inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has resulted in an explosion of research on its effects on fruits and vegetables, both as a …
Number of citations: 239 www.sciencedirect.com
X Fan, SM Blankenship, JP Mattheis - Journal of the American …, 1999 - journals.ashs.org
An ethylene action inhibitor, MCP, was applied to preclimacteric and climacteric apple [ Malus sylvestris L. (Mill.) var. domestica Borkh. Mansf.] fruit. Experiments were conducted in …
Number of citations: 635 journals.ashs.org
F Fisher, DE Applequist - The Journal of Organic Chemistry, 1965 - ACS Publications
… 1-Methylcyclopropene, handled in a high-vacuum line, proved stable for at least 4 days in the gas … synthesis of the hitherto unknown 1-methylcyclopropene (II) was found. When I was …
Number of citations: 110 pubs.acs.org
JR DeEll, DP Murr, MD Porteous… - Postharvest biology and …, 2002 - Elsevier
The objectives of this study were to determine the efficacy of 1-MCP treatments at various temperatures and durations, and to evaluate the effects of 1-MCP on ‘Cortland’ and ‘Empire’ …
Number of citations: 246 www.sciencedirect.com
CB Watkins - HortScience, 2008 - journals.ashs.org
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), is the basis of a new technology that is increasingly being used to improve storage potential and maintain quality of …
Number of citations: 363 journals.ashs.org
YS Lee, R Beaudry, JN Kim, BR Harte - Journal of food science, 2006 - Wiley Online Library
The partitioning of 1‐methylcyclopropene (1‐MCP) between the gas/polymer matrix was determined for 2 adsorbing agents and 4 sachet materials to estimate the adsorption potential …
Number of citations: 61 ift.onlinelibrary.wiley.com
EC Sisler, M Serek, E Dupille - Plant Growth Regulation, 1996 - Springer
… More recently 1 -methylcyclopropene has been shown to act at a very low concentration, and … 1 -Methylcyclopropene (1 -MCP) is an extremely effective compound in protecting plants …
Number of citations: 333 link.springer.com
VVV Ku, RBH Wills - Postharvest Biology and Technology, 1999 - Elsevier
Broccoli (Brassica oleracea, cv. Green Belt) florets were treated with 1-methylcyclopropene (MCP) at concentrations of 0.02–50 μl l −1 for 1–6 h at 20C followed by storage at 20 or 5C in …
Number of citations: 288 www.sciencedirect.com
Y Jiang, DC Joyce, LA Terry - Postharvest Biology and Technology, 2001 - Elsevier
Strawberry cv. Everest fruit were treated with 1-methylcyclopropene (1-MCP) at various concentrations from 0 to 1000 nl/l for 2 h at 20C. They were then kept individually in closed but …
Number of citations: 356 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.